2-Acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-Acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl azide involves several key steps, starting from 2-acetamido-2-deoxy-D-glucose derivatives. For instance, a study detailed the conversion of di-N-acetylchitobiose into a benzylidene acetal derivative, followed by acetylation and azidation to introduce the azide group (Matta, Vig, & Abbas, 1984). Another approach described involves the condensation of benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside with methyl iodide and silver oxide to introduce the azide functional group (Shaban & Jeanloz, 1971).

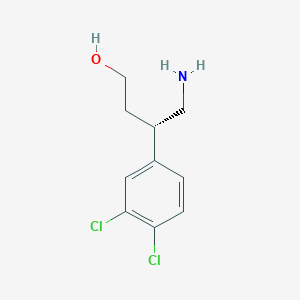

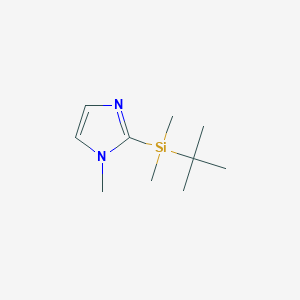

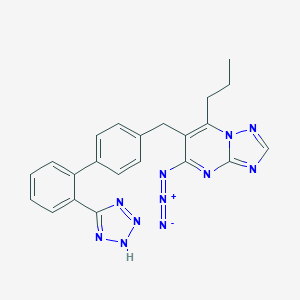

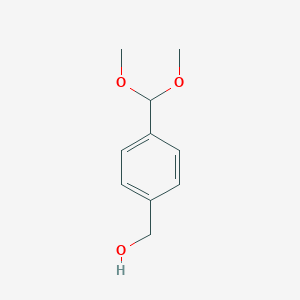

Molecular Structure Analysis

The molecular structure of 2-Acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl azide is characterized by its unique benzylidene acetal protection and the presence of an azide group. These functional groups are crucial for its reactivity and application in glycosylation reactions. Structural elucidation is often achieved through spectroscopic methods such as NMR, providing insight into the configuration and conformation of the molecule (Pavliak & Kováč, 1991).

Chemical Reactions and Properties

This compound's chemical reactivity is highlighted in its role as an intermediate in glycosylation reactions. The azide group is particularly reactive, allowing for the introduction of amino groups through reduction, enabling the synthesis of aminosugars and related derivatives. The benzylidene acetal protection is also significant, as it stabilizes the glycosyl donor for selective glycosylation reactions (Zehavi & Jeanloz, 1968).

Applications De Recherche Scientifique

As mentioned before, azides like this one are often used in click chemistry, a modular synthetic strategy used in drug discovery and materials science . They can react with alkynes to form triazoles, a reaction that is highly selective, efficient, and functional group tolerant .

As mentioned before, azides like this one are often used in click chemistry, a modular synthetic strategy used in drug discovery and materials science . They can react with alkynes to form triazoles, a reaction that is highly selective, efficient, and functional group tolerant .

Propriétés

IUPAC Name |

N-(6-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O5/c1-8(20)17-11-12(21)13-10(23-14(11)18-19-16)7-22-15(24-13)9-5-3-2-4-6-9/h2-6,10-15,21H,7H2,1H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEVZMZIOLKXJNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1N=[N+]=[N-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50410251 |

Source

|

| Record name | 2-Acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50410251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide | |

CAS RN |

168397-51-1 |

Source

|

| Record name | 2-Acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50410251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B67181.png)

![4-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B67198.png)